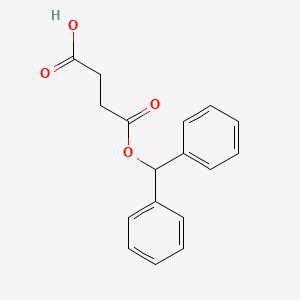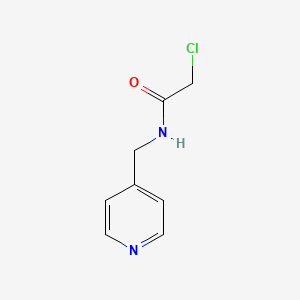
4-(Benzhydryloxy)-4-oxobutanoic acid
概要
説明
4-(Benzhydryloxy)-4-oxobutanoic acid is an organic compound that features a benzhydryl group attached to a butanoic acid backbone
作用機序
Target of Action
It is a benzhydryl compound , and similar compounds, such as Diphenylpyraline, act by competing with histamine for H1-receptor sites on effector cells .
Mode of Action
If we consider its similarity to other benzhydryl compounds, it might interact with its targets (like h1-receptor sites) and compete with histamine, reducing the effects of histamine and leading to a temporary reduction of allergy symptoms .
Biochemical Pathways
Similar compounds like diphenylpyraline used in allergy treatment act by competing with histamine for h1-receptor sites on effector cells . This suggests that 4-(Benzhydryloxy)-4-oxobutanoic acid might affect histamine-related biochemical pathways.
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, tracking its absorption, distribution, metabolism, and excretion (or ADME), which together control the concentration of the drug in the body over time .
Result of Action
Similar compounds like diphenylpyraline used in allergy treatment act by competing with histamine for h1-receptor sites on effector cells . This suggests that this compound might have a similar effect, leading to a temporary reduction of allergy symptoms.
Action Environment
The environment can influence the pharmacokinetics and pharmacodynamics of a drug, affecting its absorption, distribution, metabolism, and excretion, as well as its interaction with target sites in the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzhydryloxy)-4-oxobutanoic acid typically involves the reaction of benzhydrol with succinic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where benzhydrol and succinic anhydride are continuously fed into the reactor along with a suitable catalyst. The reaction is maintained at an optimal temperature and pressure to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-(Benzhydryloxy)-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The benzhydryl group can be oxidized to form benzhydryl ketone.
Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group in the benzhydryl moiety can be substituted with various functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Benzhydryl ketone.
Reduction: 4-(Benzhydryloxy)-4-hydroxybutanoic acid.
Substitution: 4-(Benzhydryloxy)-4-halobutanoic acid.
科学的研究の応用
4-(Benzhydryloxy)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Diphenylmethane: Similar structure but lacks the carboxylic acid group.
Benzhydrol: Precursor in the synthesis of 4-(Benzhydryloxy)-4-oxobutanoic acid.
Succinic Acid: Backbone structure in the synthesis.
Uniqueness
This compound is unique due to the presence of both the benzhydryl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
4-benzhydryloxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c18-15(19)11-12-16(20)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACQCLITHIDPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B3033890.png)
![(3aR,6aS)-rel-tert-Butyl 4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B3033891.png)





![3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B3033903.png)


